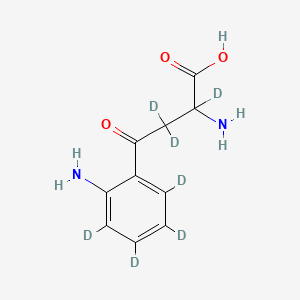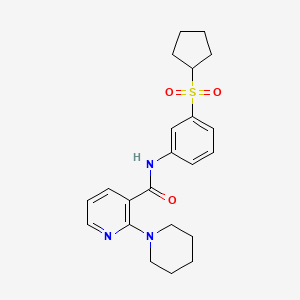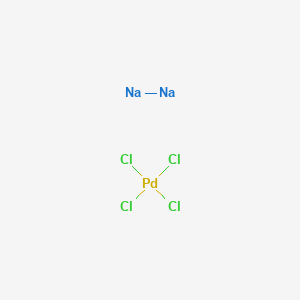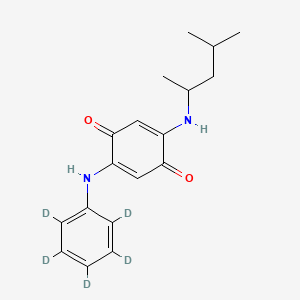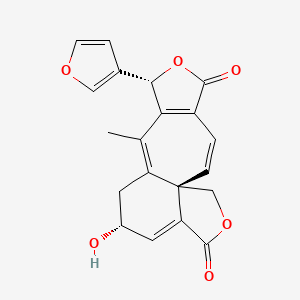
Salviandulin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Salviandulin E can be synthesized through a series of chemical reactions starting from naturally occurring precursors. The synthetic route typically involves the rearrangement of neoclerodane skeletons, followed by specific functional group modifications . The reaction conditions often include the use of organic solvents such as dichloromethane and ethyl acetate, along with catalysts to facilitate the rearrangement and functionalization processes .
Industrial Production Methods
Industrial production of this compound is primarily based on extraction from Salvia leucantha. The plant material is macerated with solvents of varying polarity, such as n-hexane, ethyl acetate, and dichloromethane, to isolate the compound . The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .
化学反応の分析
Types of Reactions
Salviandulin E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
科学的研究の応用
Salviandulin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying neoclerodane diterpenoids and their chemical properties.
Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory effects.
作用機序
The mechanism of action of Salviandulin E involves its interaction with specific molecular targets and pathways. In the case of its antitrypanosomal activity, this compound disrupts the cellular processes of Trypanosoma brucei brucei, leading to the inhibition of parasite growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the parasite’s metabolic processes .
類似化合物との比較
Similar Compounds
Salviandulin A: Another neoclerodane diterpenoid with antimicrobial and anti-inflammatory properties.
Eupatorin: A flavone with similar biological activities, including antimicrobial effects.
Spiroleucantholide: A diterpenoid with a rearranged neoclerodane skeleton, isolated from Salvia leucantha.
Uniqueness
Salviandulin E is unique due to its potent antitrypanosomal activity and its specific neoclerodane skeleton arrangement . This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for scientific research .
特性
分子式 |
C20H16O6 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
(1S,7R,12R)-7-(furan-3-yl)-12-hydroxy-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-2,4(8),9,13-tetraene-5,15-dione |
InChI |
InChI=1S/C20H16O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h2-5,7-8,12,17,21H,6,9H2,1H3/t12-,17+,20+/m1/s1 |
InChIキー |
OHRYPZSDRFBQMN-ZINOCKGTSA-N |
異性体SMILES |
CC1=C2C[C@H](C=C3[C@]2(COC3=O)C=CC4=C1[C@@H](OC4=O)C5=COC=C5)O |
正規SMILES |
CC1=C2CC(C=C3C2(COC3=O)C=CC4=C1C(OC4=O)C5=COC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


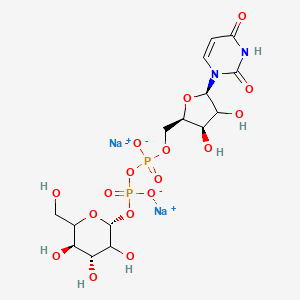
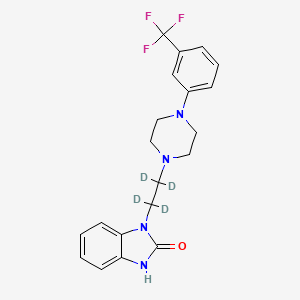
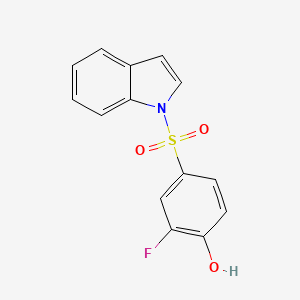
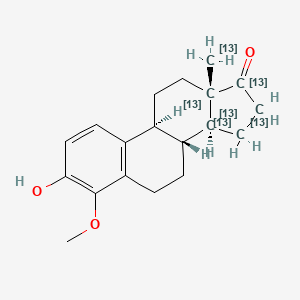
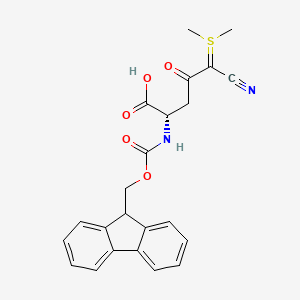
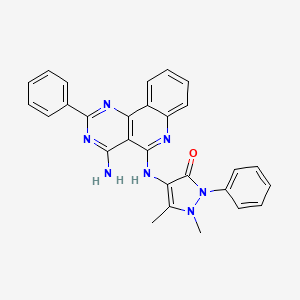
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
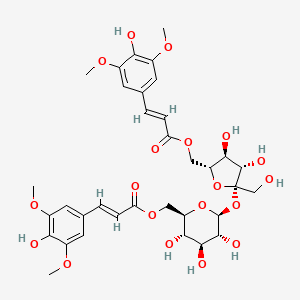
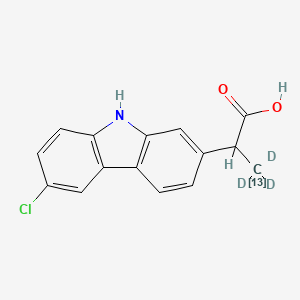
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
